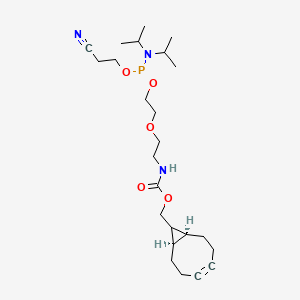
endo-BCN CE-Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-BCN CE-Phosphoramidite is a chemical compound known for its high reactivity in copper-free click chemistry. It is a derivative of bicyclononyne, a stable cyclooctyne that reacts efficiently with azides and tetrazines. This compound is particularly valuable in the synthesis of oligonucleotides and other biomolecules due to its ability to undergo strain-promoted azide-alkyne cycloaddition and inverse electron demand Diels-Alder reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN CE-Phosphoramidite involves the preparation of bicyclononyne followed by its functionalization with a phosphoramidite group. The reaction typically requires anhydrous conditions and the use of specific solvents like acetonitrile. The process includes the following steps:
- Synthesis of bicyclononyne from a suitable precursor.
- Functionalization of bicyclononyne with a phosphoramidite group under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: endo-BCN CE-Phosphoramidite undergoes several types of chemical reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with azides to form stable triazoles.
Inverse Electron Demand Diels-Alder Reaction (IEDDA): Reacts with tetrazines to form stable adducts.
Common Reagents and Conditions:
Azides: Used in SPAAC reactions under mild conditions.
Tetrazines: Used in IEDDA reactions, typically under ambient conditions.
Major Products:
Triazoles: Formed from SPAAC reactions.
Adducts: Formed from IEDDA reactions
Scientific Research Applications
endo-BCN CE-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in living systems.
Industry: Used in the production of functionalized polymers and materials .
Mechanism of Action
The mechanism of action of endo-BCN CE-Phosphoramidite involves its high reactivity towards azides and tetrazines. The compound undergoes strain-promoted cycloaddition reactions, forming stable triazoles and adducts. These reactions are facilitated by the strained ring structure of bicyclononyne, which lowers the activation energy and increases the reaction rate .
Comparison with Similar Compounds
Dibenzocyclooctyne (DBCO): Another cyclooctyne used in click chemistry but less reactive compared to bicyclononyne.
Exo-BCN CE-Phosphoramidite: The exo-stereoisomer of bicyclononyne, which has a lower rate of cycloaddition compared to the endo-stereoisomer.
Uniqueness: endo-BCN CE-Phosphoramidite is unique due to its higher reactivity and efficiency in cycloaddition reactions compared to its exo-conformer and other cyclooctynes like dibenzocyclooctyne .
Properties
Molecular Formula |
C24H40N3O5P |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H40N3O5P/c1-19(2)27(20(3)4)33(31-14-9-12-25)32-17-16-29-15-13-26-24(28)30-18-23-21-10-7-5-6-8-11-22(21)23/h19-23H,7-11,13-18H2,1-4H3,(H,26,28)/t21-,22+,23?,33? |
InChI Key |
YZQOKBSOIFICKY-MJCTZLGASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


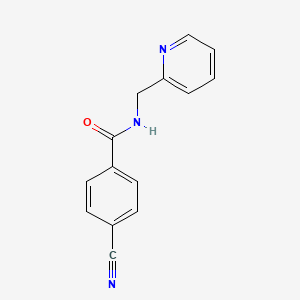


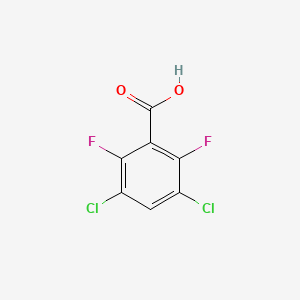
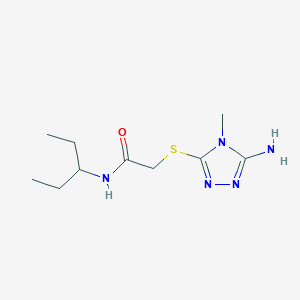
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
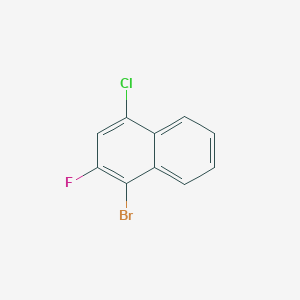





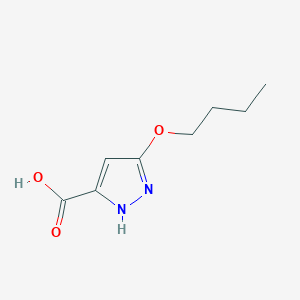
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
